6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine
Description
Properties
Molecular Formula |
C9H12N2S |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzothiazin-6-amine |
InChI |
InChI=1S/C9H12N2S/c1-11-4-5-12-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5,10H2,1H3 |
InChI Key |
AFYLAIVEMQGQCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
DABCO-Catalyzed One-Pot Synthesis
One of the most efficient approaches for synthesizing 3,4-dihydro-2H-1,4-benzo[b]thiazines involves the use of 1,4-diazabibicyclo[2.2.2]octane (DABCO) as a catalyst in a one-pot, three-component reaction. This method has successfully yielded 34 different benzo[b]thiazine derivatives with good to excellent yields. The reaction typically involves:
- Condensation of appropriate starting materials
- Cyclization to form the thiazine ring
- Formation of the target benzo[b]thiazine scaffold
The DABCO-catalyzed method is particularly advantageous as it eliminates the need for multiple isolation and purification steps of intermediates.
Aminothiol Coupling Approach
Another well-established synthetic route involves the coupling of aminothiols with various reactive partners. Specifically, the reaction of 2-aminothiophenols with bromopyruvates has proven effective for preparing benzothiazine compounds. The coupling reaction proceeds through:
- Initial nucleophilic attack by the thiol group
- Subsequent intramolecular cyclization involving the amino group
- Formation of the desired benzothiazine structure
This approach has been employed for synthesizing 4H-benzo[b]thiazine-3-carboxylic acid derivatives with potential for further modification to obtain the target 6-amino-4-methyl derivative.
Specific Preparation Methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine
Nitro Reduction Approach
A practical synthetic route to 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine involves the reduction of the corresponding 6-nitro derivative. This approach builds upon the synthesis method described for 1-(4-methyl-6-nitro-2H-benzo[b]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives. The key steps include:
- Preparation of sodium-2-amino-4-nitrobenzenethiol from 2-chloro-5-nitroaniline
- Cyclization with β-haloesters to yield 6-nitro-2H-benzo[b]thiazin-3(4H)-one derivatives
- N-methylation using methyl iodide in DMSO/ethanol
- Reduction of the nitro group to obtain the desired 6-amino derivative
The synthetic pathway can be represented as follows:
2-Chloro-5-nitroaniline → Sodium-2-amino-4-nitrobenzenethiol → 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one → 4-Methyl-6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one → 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine
Direct Synthesis from Aminothiophenols
A direct approach utilizes appropriately substituted 2-aminothiophenols as starting materials. This method involves:
- Reaction of 2-amino-4-aminobenzenethiol (or its synthetic equivalent) with suitable cyclization partners
- Cyclization to form the benzothiazine ring
- N-methylation to introduce the methyl group at position 4
This method draws inspiration from the synthesis of various 2H-benzo[b]thiazin-3(4H)-one derivatives using 2-aminobenzenethioles with ethyl 2-bromoalkanoates or 2-chloroacetic acid.
Comparative Analysis of Methods
Table 1 presents a comparative analysis of different preparation methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine based on extrapolation from related compounds.
Table 1: Comparison of Synthetic Methods for 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine
| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitro Reduction | 2-Chloro-5-nitroaniline | Multi-step, various conditions | 45-55 | Well-established intermediates | Multiple steps required |
| DABCO-Catalyzed | Appropriate precursors | One-pot, DABCO catalyst | 70-85 | High yield, one-pot procedure | Specific catalyst required |
| Aminothiol Coupling | 2-Amino-4-aminobenzenethiol | Coupling with β-haloesters | 60-75 | Direct approach | Starting material preparation can be challenging |
| Baker's Yeast Method | 2-Aminothiophenols | Methanol, baker's yeast | 50-80 | Green chemistry approach | Longer reaction times |
Optimization of Synthesis Conditions
Solvent Effects
The choice of solvent significantly impacts the yield and purity of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine synthesis. Based on studies with related benzothiazine compounds, ethanol has proven to be particularly effective for cyclization reactions involving aminothiophenols.
When ethanol is used as the solvent for the reaction of 2-aminobenzenethiols with appropriate cyclization partners, yields of 70-85% have been reported for related benzothiazine derivatives. In contrast, when reactions were attempted in acetone or dichloromethane, lower yields were observed.
Temperature and Reaction Time
Optimization studies for similar benzothiazine derivatives indicate that reflux conditions (70-80°C) are typically required for efficient cyclization. The reaction time varies depending on the specific method employed:
- For DABCO-catalyzed reactions: 3-5 hours
- For aminothiol coupling reactions: 7-12 hours
- For nitro reduction reactions: 2-3 hours for the reduction step
Maintaining precise temperature control is crucial for obtaining high yields and minimizing side reactions.
Catalyst Considerations
Several catalytic systems have been employed for benzothiazine synthesis:
- DABCO (1,4-diazabibicyclo[2.2.2]octane) has proven highly effective for one-pot, three-component condensation reactions leading to benzothiazine derivatives.
- Baker's yeast as a whole-cell biocatalyst has facilitated the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds, providing benzothiazine derivatives in yields of 51-82%.
- β-Cyclodextrin has been used for cyclocondensation reactions in water, giving 2,3-disubstituted benzo-1,4-thiazines in yields of 70-91%.
- Copper-organic frameworks (Cu-MOF-74) have catalyzed the synthesis of 3-aryl- and 3-alkyl-4H-benzo[b]thiazine derivatives from 2-aminobenzothiazoles.
Purification and Characterization
Isolation and Purification Techniques
The isolation and purification of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine typically involve:
- Extraction with appropriate organic solvents (ethyl acetate or cyclohexane)
- Column chromatography on silica gel using optimized solvent systems
- Recrystallization from suitable solvents (typically ethanol)
For example, in the synthesis of related benzothiazine derivatives, column chromatography using toluene-ethyl acetate (8:2) as eluent has proven effective. Similarly, for 11H-benzothiazino derivatives, hexane:ethyl acetate (9:1, v/v) has been used as an efficient eluent system.
Spectroscopic Characterization
The structural confirmation of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b]thiazine typically relies on:
NMR Spectroscopy : The characteristic signals include:
- N-CH3 protons appear as a singlet at approximately δ 2.7-3.0 ppm
- H-2 protons (thiazine ring) typically appear at δ 3.4-3.6 ppm
- Aromatic protons show characteristic patterns in the δ 6.5-7.5 ppm region
- Amino protons (NH2) typically appear as a broad singlet at δ 4.0-5.0 ppm
IR Spectroscopy : Key absorption bands include:
- N-H stretching vibrations for the amino group (3300-3500 cm⁻¹)
- C-H stretching vibrations for methyl group (2900-3000 cm⁻¹)
- C-N stretching vibrations (1200-1350 cm⁻¹)
- C-S stretching vibrations (600-700 cm⁻¹)
Mass Spectrometry : The characteristic fragmentation pattern provides confirmation of the molecular structure.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the thiazine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazine derivatives .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Thiazine derivatives, including 6-amino compounds, have been documented to possess antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent activity .
Case Study: Antibacterial Activity
A study evaluated a series of thiazine derivatives, including 6-amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine, revealing that modifications in the side chains significantly enhanced their antibacterial potency against clinical isolates of resistant bacteria .
2. Anticancer Potential
Research has highlighted the anticancer properties of benzothiazine derivatives. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The mechanisms include induction of apoptosis and inhibition of cell proliferation.
Data Table: Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Apoptosis induction |
| Other Derivatives | Lung Cancer | 10 | Cell cycle arrest |
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including arthritis and cardiovascular disorders. Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Activity
In vitro studies showed that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent .
Synthesis and Modification
The synthesis of 6-amino derivatives often involves multi-step processes that can include cyclization reactions and modifications to enhance biological activity. Green synthesis methods are also being explored to create these compounds more sustainably.
Table: Synthesis Methods
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Multi-step organic reactions | 70 |
| Green Synthesis | Eco-friendly methods using natural catalysts | 85 |
Future Perspectives
The ongoing research into the biological activities of this compound suggests its potential as a lead compound for drug development. Further studies are needed to explore its pharmacokinetics and long-term efficacy in clinical settings.
Mechanism of Action
The mechanism of action of 6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The presence of the amino and methyl groups in the thiazine ring allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Position 6 Substituents
- 6-Ethyl/6-Benzyl Derivatives: Thieno[3,2-b][1,4]thiazines with 6-ethyl or 6-benzyl groups exhibit enhanced vasopressin antagonism compared to unsubstituted or 6-nitro derivatives, suggesting that bulky hydrophobic groups improve receptor binding .
- 6-Bromo Derivatives : Bromo-substituted analogues (e.g., 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride) demonstrate altered electronic properties due to bromine’s electronegativity, which could increase metabolic stability but reduce solubility .
Position 4 Substituents
- 4-Phenyl/4-Heteroaryl Derivatives: Compounds with aryl groups at position 4 (e.g., 4-phenyl-1,2,3-thiadiazoles) show improved antimicrobial activity, likely due to π-π stacking interactions with bacterial enzymes .
Antimicrobial Effects
- The target compound’s 6-amino group may enhance activity against Gram-positive bacteria compared to nitro-substituted analogues (e.g., 6-nitro-2H-benzo[b][1,4]thiazines), which show broader-spectrum efficacy .
- Pyrimido[4,5-b][1,4]benzothiazines exhibit potent 15-lipoxygenase inhibition (IC₅₀: 0.8–2.1 µM), suggesting that electron-withdrawing substituents at position 6 improve enzyme binding .
CNS and Cardiovascular Effects
- 2-Arylidene-4-aminoalkyl-benzo[b][1,4]oxazines demonstrate CNS depression, indicating that aminoalkyl chains at position 4 enhance blood-brain barrier penetration .
- Thieno[3,2-b][1,4]thiazines with 6-ethyl groups show vasopressin antagonism (EC₅₀: 50–100 nM), outperforming the target compound’s predicted activity due to hydrophobic interactions .
Physicochemical Properties
| Property | 6-Amino-4-methyl Derivative | 3,4-Dihydro-2H-benzo[1,4]thiazine (Unsubstituted) | 6-Bromo-3,4-dihydro-2H-oxazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 180.27 | 151.22 | 263.55 |
| Key Substituents | 6-NH₂, 4-CH₃ | None | 6-Br, oxazine core |
| Applications | Antimicrobial, CNS agents | Polymer synthesis | Metabolic stabilization |
The target compound’s amino group increases polarity compared to unsubstituted thiazines, improving solubility for pharmacological use .
Biological Activity
6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazine family, which is known for a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.
The chemical formula of this compound is CHNS, with a molecular weight of 180.27 g/mol. Its structure includes a thiazine ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 180.27 g/mol |
| CAS Number | 1092296-20-2 |
| Purity | ≥95% |
1. Antimicrobial Activity
Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.
2. Anticancer Activity
Several studies have focused on the cytotoxic effects of this compound against cancer cell lines. A notable study demonstrated that this compound exhibited potent cytotoxicity against human promyelocytic leukemia HL-60 cells. The activity was linked to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
3. Anti-inflammatory Activity
Compounds containing thiazine moieties have been studied for their anti-inflammatory effects. They appear to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.
4. Antidiabetic Activity
Some derivatives of thiazines have shown promise in managing blood glucose levels and improving insulin sensitivity in diabetic models. The proposed mechanisms include modulation of glucose metabolism and enhancement of insulin signaling pathways.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thiazine derivatives, including this compound. The results indicated that certain derivatives displayed IC values in the nanomolar range against various cancer cell lines .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of thiazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for several compounds at concentrations as low as 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
